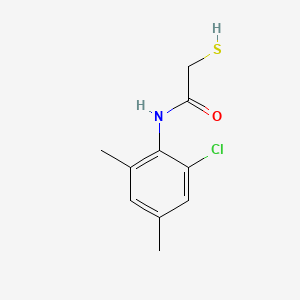

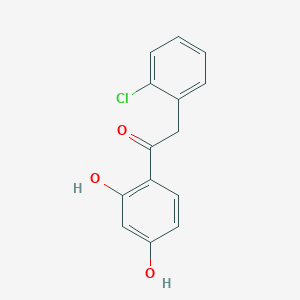

N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide is a chemical compound related to various derivatives studied for their molecular structures, chemical properties, and synthesis methods. While specific information on this compound is limited, related compounds provide insights into its characteristics.

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical reactions. For example, N-(2,4-Dimethylphenyl)-2,2-dichloroacetamide and its derivatives were synthesized and examined using spectroscopic methods. These processes often involve reactions with other chemicals under controlled conditions to produce the desired compound (Arjunan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like spectroscopy and X-ray crystallography. For instance, compounds like N-(2,6-Dimethylphenyl)-2-methylacetamide have been structurally analyzed to understand bond parameters and molecular conformations (Gowda, Foro, & Fuess, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide likely include interactions with various organic and inorganic substances. Studies on similar compounds, such as those involving dimethyltin dichloride and mercaptoacetic acid, provide insights into potential reactions and the formation of complexes (Zhong et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through experimental methods. As seen in studies of related compounds, X-ray crystallography plays a crucial role in understanding these properties (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and chemical interactions can be elucidated through experimental and theoretical studies. Research on similar compounds, such as various N-(Aryl)-2-mercaptoacetamide derivatives, provides valuable information on these aspects (Narula & Lukose, 1990).

Scientific Research Applications

Synthesis and Characterization

N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide is a compound that has been explored in various synthetic and chemical characterization studies. Its structural and chemical properties have been investigated to understand its potential applications in different fields of chemistry and materials science. For instance, compounds structurally related to N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide have been synthesized and characterized through comprehensive spectroscopic techniques, including NMR and mass spectrometry, to elucidate their potential applications in dye synthesis and as intermediates for pharmaceuticals and agrochemicals (Arjunan et al., 2012; Iftikhar et al., 2019).

Biological and Pharmacological Applications

Compounds with similar functional groups and chemical structures have demonstrated diverse biological activities, including hepatoprotective effects, suggesting potential therapeutic applications. For example, mercaptoacetamide-based ligands have been designed as new classes of histone deacetylase (HDAC) inhibitors, showing promise in the treatment of neurodegenerative diseases due to their nontoxic neuroprotective properties in vitro models of stress-induced neuronal injury (Kalin et al., 2012). Additionally, compounds synthesized from mercaptoacetic acid, resembling N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide, have been investigated for their antifungal and anticonvulsant activities (Srivastava et al., 2001).

Environmental and Analytical Chemistry

The analysis and detection of compounds structurally related to N-(2-chloro-4,6-dimethylphenyl)-2-mercaptoacetamide in environmental samples have been developed, highlighting the importance of these compounds in environmental toxicology and pollution studies. Methods involving liquid chromatography-tandem mass spectrometry have been validated for quantifying similar compounds and their metabolites in biological matrices, which is critical for assessing exposure and toxicological risk in environmental health research (Rosser et al., 2023; Zimmerman et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-6-3-7(2)10(8(11)4-6)12-9(13)5-14/h3-4,14H,5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHNHELVBGESAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)CS)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)